4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine;oxalic acid
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Overview
Description
4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring attached to a dichloromethylphenoxypropyl group, with oxalic acid as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-6-methylphenol with 3-chloropropylmorpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The dichloromethylphenoxy group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The morpholine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy structure.
Mecoprop: Another herbicide with a similar dichlorophenoxy group.
Dichlorprop: Shares structural similarities and is used in agricultural applications.
Uniqueness
4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2.C2H2O4/c1-11-9-12(15)10-13(16)14(11)19-6-2-3-17-4-7-18-8-5-17;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAFNTRWGDAGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCOCC2)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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